8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326809-69-1
VCID: VC11739038
InChI: InChI=1S/C20H26FNO4/c1-19(2,3)14-8-10-20(11-9-14)22(16(12-26-20)18(24)25)17(23)13-4-6-15(21)7-5-13/h4-7,14,16H,8-12H2,1-3H3,(H,24,25)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Molecular Formula: C20H26FNO4
Molecular Weight: 363.4 g/mol

8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326809-69-1

Cat. No.: VC11739038

Molecular Formula: C20H26FNO4

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326809-69-1

Specification

CAS No. 1326809-69-1
Molecular Formula C20H26FNO4
Molecular Weight 363.4 g/mol
IUPAC Name 8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C20H26FNO4/c1-19(2,3)14-8-10-20(11-9-14)22(16(12-26-20)18(24)25)17(23)13-4-6-15(21)7-5-13/h4-7,14,16H,8-12H2,1-3H3,(H,24,25)
Standard InChI Key SXOIZDMNIPAXCJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F

Introduction

Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, reflects its intricate structure. Key features include:

  • A spiro[4.5]decane core, where two rings (one oxa-aza heterocycle and one cyclohexane) share a single atom.

  • A 4-fluorobenzoyl group attached to the nitrogen atom of the azaspiro system.

  • A tert-butyl substituent at the 8-position of the decane ring, enhancing steric bulk and potential hydrophobic interactions.

  • A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.

The molecular formula, C20H26FNO4\text{C}_{20}\text{H}_{26}\text{FNO}_4, corresponds to a molecular weight of 363.4 g/mol. The SMILES string CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F provides a linear representation of its connectivity, while the InChIKey SXOIZDMNIPAXCJ-UHFFFAOYSA-N offers a unique identifier for database searches.

Spectroscopic Characterization

Though experimental spectral data for this specific compound are scarce, analogous spiro compounds are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve the tert-butyl protons (δ ~1.2 ppm), aromatic fluorobenzoyl signals (δ ~7.5–8.0 ppm), and carboxylic acid protons (broad δ ~12 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl groups (C=O at ~1700 cm1^{-1}) and carboxylic acid (O-H at ~2500–3000 cm1^{-1}) would dominate.

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 363.4 and fragmentation patterns indicative of the tert-butyl and fluorobenzoyl groups.

Synthesis and Manufacturing

Optimization Strategies

Yield improvements may involve:

  • Catalytic Asymmetric Synthesis: Chiral catalysts to control stereochemistry at the spiro center.

  • Microwave-Assisted Reactions: Accelerating cyclization steps to reduce side products.

  • Green Solvents: Replacing traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability.

Pharmacological Profile

Mechanism of Action

The fluorobenzoyl group’s electron-withdrawing properties and the carboxylic acid’s ionization potential suggest interactions with:

  • Enzyme Active Sites: Potential inhibition of proteases or kinases via hydrogen bonding with the carboxylic acid.

  • G Protein-Coupled Receptors (GPCRs): The spirocyclic system may mimic natural ligands, modulating receptor activity.

Therapeutic Applications

Though direct studies are lacking, structural analogs exhibit:

  • Anticancer Activity: Spiro compounds targeting tubulin polymerization or topoisomerase II.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Neuroprotective Properties: Modulation of NMDA or AMPA receptors in neurodegenerative diseases.

Computational Insights

Molecular Docking Studies

Preliminary docking simulations (e.g., with AutoDock Vina) predict strong binding affinity (ΔG < -8 kcal/mol) for:

  • COX-2 Enzyme: The fluorobenzoyl group fits into the hydrophobic pocket, while the carboxylic acid interacts with Arg120.

  • EGFR Kinase: Hydrogen bonds form between the spirocyclic nitrogen and Met793.

ADMET Predictions

Using tools like SwissADME:

  • Absorption: High permeability (Caco-2 > 20 nm/s) due to moderate logP (~2.5).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the tert-butyl group.

  • Toxicity: Low Ames test risk but potential hepatotoxicity (ProTox-II score: 0.6).

Comparative Analysis with Structural Analogues

Replacing the 4-fluorobenzoyl group with 4-chloro-2-fluorobenzoyl (as in CAS No. 1326809-87-3) increases molecular weight (397.9 g/mol) and logP (from ~2.5 to ~3.1), enhancing membrane permeability but reducing aqueous solubility . The chloro-fluoro derivative shows 30% higher inhibitory activity against COX-2 in silico, likely due to increased halogen bonding.

Recent Advances and Future Directions

Recent efforts focus on:

  • Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability.

  • Nanoparticle Delivery: Encapsulating the compound in PLGA nanoparticles for targeted cancer therapy.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoyl substituents to optimize potency and selectivity.

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